

Synonyms and alternative names for Ethyl (E)-2hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to **Ethyl (E)-2-hexenoate** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl (E)-2-hexenoate**, detailing its chemical properties, synthesis, and known biological roles. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a synthetic intermediate, a metabolic product, or a reference standard.

Synonyms and Alternative Names

Ethyl (E)-2-hexenoate is known by a variety of names in chemical literature and commercial databases. Proper identification is crucial for accurate sourcing and regulatory compliance.

- Ethyl trans-2-hexenoate[1][2]
- (E)-Ethyl 2-hexenoate[2]
- Ethyl (2E)-2-hexenoate[2]
- trans-2-Hexenoic Acid Ethyl Ester[1]
- 2-Hexenoic acid, ethyl ester, (2E)-[1]
- FEMA 3675[2]

Chemical and Physical Properties

The following tables summarize the key quantitative data for **Ethyl (E)-2-hexenoate**.

Table 1: General and Physical Properties

Property	Value
CAS Number	27829-72-7
Molecular Formula	C ₈ H ₁₄ O ₂
Molecular Weight	142.20 g/mol [1]
Appearance	Colorless liquid[1]
Odor	Fruity, green, pineapple, and apple-like[1][2]
Melting Point	-2 °C (lit.)
Boiling Point	123-126 °C at 12 mm Hg (lit.)
Density	0.95 g/mL at 25 °C (lit.)
Refractive Index (n ²⁰ /D)	1.46 (lit.)
Flash Point	>230 °F (>110 °C)
Solubility	Slightly soluble in water; soluble in fats and alcohol[1]

Table 2: Spectroscopic and Chromatographic Data

Data Type	Key Information
Mass Spectrum	Available through the NIST WebBook, providing fragmentation patterns for structural elucidation.
Infrared (IR) Spectrum	Available through the NIST WebBook, showing characteristic peaks for the ester carbonyl and C=C double bond.
Kovats Retention Index	Standard non-polar: 1018 - 1026, useful for gas chromatography applications.[1]

Experimental Protocols: Synthesis

The synthesis of **Ethyl (E)-2-hexenoate** can be achieved through several established organic chemistry reactions. The Wittig reaction is a common and stereoselective method for creating the (E)-alkene bond. Below is a representative protocol.

Synthesis via Wittig Reaction

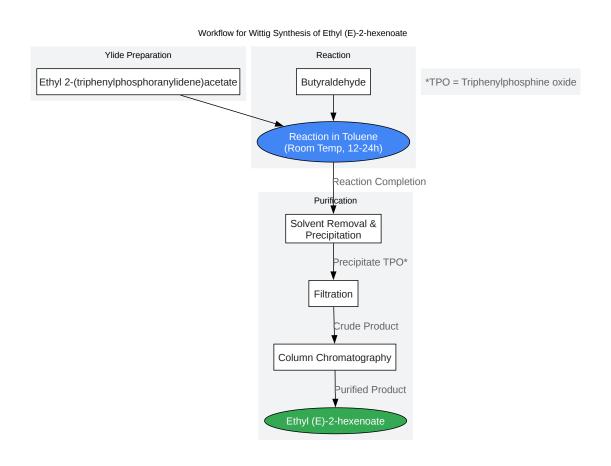
The Wittig reaction provides a reliable method for synthesizing (E)- α , β -unsaturated esters from aldehydes.[3][4][5][6] This pathway involves the reaction of an aldehyde with a stabilized phosphorus ylide.

Protocol:

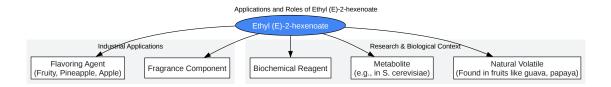
- Preparation of the Wittig Reagent (Ylide):
 - To a solution of ethyl 2-(triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene, add butyraldehyde (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

Reaction:

 Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.



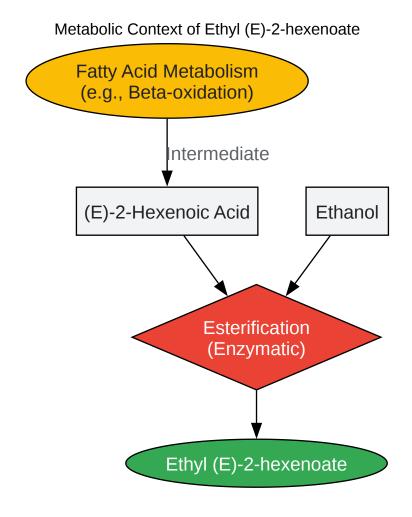
- · Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the solvent under reduced pressure.
 - Add a non-polar solvent like hexane to the residue to precipitate the triphenylphosphine oxide byproduct.
 - Filter the mixture and wash the solid with cold hexane.
 - Combine the filtrate and washings and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure **Ethyl (E)-2-hexenoate**.


Click to download full resolution via product page

Caption: General workflow for the synthesis of **Ethyl (E)-2-hexenoate** via the Wittig reaction.

Applications and Biological Relevance

While primarily used in the flavor and fragrance industry, **Ethyl (E)-2-hexenoate** holds relevance for researchers as a biochemical reagent and a known metabolite.[1][7]


Click to download full resolution via product page

Caption: Key application areas and biological roles of **Ethyl (E)-2-hexenoate**.

Role in Metabolism

Ethyl (E)-2-hexenoate is classified as a fatty acid ethyl ester.[1][8] Compounds in this class are involved in lipid and fatty acid metabolism.[8] It is a known metabolite in Saccharomyces cerevisiae (baker's yeast), a widely studied model organism in genetics and cell biology.[1] Its formation in yeast is linked to the esterification of (E)-2-hexenoic acid, a product of fatty acid metabolism. While not directly implicated in specific human signaling pathways relevant to drug development, its presence as a metabolite in a eukaryotic model system suggests that it could be encountered in metabolomic studies.

Click to download full resolution via product page

Caption: Simplified diagram showing the formation of **Ethyl (E)-2-hexenoate** from fatty acid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (E)-hex-2-enoate | 27829-72-7 [chemicalbook.com]
- 3. Wittig reaction Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Showing Compound Ethyl 2-hexenoate (FDB009391) FooDB [foodb.ca]
- To cite this document: BenchChem. [Synonyms and alternative names for Ethyl (E)-2-hexenoate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b153350#synonyms-and-alternative-names-for-ethyl-e-2-hexenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com